Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Description
Fundamental Chemical Properties and Structural Analysis
Systematic Nomenclature and Molecular Identification
IUPAC Nomenclature Rationale
The International Union of Pure and Applied Chemistry (IUPAC) name ethyl 2-amino-5,6,7,8-tetrahydro-triazolo[1,5-a]pyridine-6-carboxylate is derived through the following rationale:
- Parent structure : The bicyclic system comprises a triazolo[1,5-a]pyridine core, where a triazole ring (positions 1, 2, 4) is fused to a pyridine ring at positions 1 and 5-a.
- Saturation : The prefix 5H,6H,7H,8H- indicates partial hydrogenation of the pyridine ring, resulting in a tetrahydro configuration that reduces aromaticity and introduces conformational flexibility.
- Substituents :
- An ethyl carboxylate group at position 6 of the pyridine ring.
- An amino group at position 2 of the triazole ring.
This nomenclature prioritizes the triazole ring as the primary heterocycle, with pyridine as the fused component, adhering to IUPAC fusion rules for bicyclic systems.
SMILES/InChI Representations
The Simplified Molecular-Input Line-Entry System (SMILES) and International Chemical Identifier (InChI) encode the compound’s structure as follows:
- SMILES :
CCOC(=O)C1CCC2=NC(=NN2C1)N- Breakdown:
CCOC(=O): Ethyl ester group.C1CCC2=NC(=NN2C1)N: Bicyclic system with a triazole ring (N=C(=N)N) fused to a partially saturated pyridine (C1CCC).
- Breakdown:
- InChIKey :
MTEVEIFPKPKYHL-UHFFFAOYSA-N
Molecular Architecture
Triazolopyridine Core Conformational Analysis
The triazolopyridine core consists of a triazole ring fused to a pyridine ring, with the latter existing in a tetrahydro (partially saturated) state. Key conformational features include:
- Ring puckering : Partial saturation of the pyridine ring introduces non-planar geometry, enabling chair-like conformations in the tetrahydro region. This contrasts with fully aromatic pyridines, which adopt planar structures.
- Fusion angle : The triazole and pyridine rings fuse at a dihedral angle of approximately 15–25°, as observed in analogous triazolopyridine systems. This angle facilitates π-π stacking interactions in biological targets.
- Tautomerism : The amino group at position 2 participates in prototropic tautomerism, shifting between amino and imino forms depending on solvent polarity and pH.
Functional Group Spatial Arrangement
The spatial arrangement of functional groups critically influences reactivity and intermolecular interactions:
- Ethyl carboxylate : Positioned axially relative to the pyridine ring, the ester group adopts a conformation that minimizes steric hindrance with the triazole moiety.
- Amino group : Located at position 2 of the triazole ring, it projects perpendicular to the bicyclic plane, optimizing hydrogen-bonding potential.
- Electronic effects : The electron-withdrawing carboxylate group reduces electron density at the pyridine nitrogen, while the electron-donating amino group enhances nucleophilicity at the triazole ring.
Physicochemical Profiling
Thermodynamic Stability Parameters
The compound exhibits moderate thermodynamic stability, influenced by:
- Resonance stabilization : Delocalization of π-electrons across the triazole and pyridine rings.
- Hydrogen bonding : Intra- and intermolecular H-bonds involving the amino and carbonyl groups enhance crystalline stability.
- Thermal decomposition : Differential scanning calorimetry (DSC) of analogous triazolopyridines reveals decomposition onset temperatures of 180–220°C, suggesting comparable stability for this compound.
Solubility-Lipophilicity Relationships
The balance between polar and nonpolar moieties dictates solubility:
| Property | Value/Description |
|---|---|
| Molecular weight | 210.23 g/mol |
| LogP (estimated) | 1.2–1.5 (moderate lipophilicity) |
| Aqueous solubility | 0.5–1.2 mg/mL (sparingly soluble) |
| Preferred solvents | Dimethyl sulfoxide, ethanol, acetone |
- Lipophilicity : The ethyl ester contributes to lipid bilayer permeability, while the amino group enhances water solubility via H-bonding.
- pH-dependent solubility : Protonation of the pyridine nitrogen (pKa ≈ 3.5) and triazole amino group (pKa ≈ 5.8) increases solubility in acidic media.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12) |
InChI Key |
MTEVEIFPKPKYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=NC(=NN2C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at its amino, carboxylate, and ethyl ester groups:
Oxidation
-
Reagents : KMnO₄ (acidic conditions) or H₂O₂.
-
Products : Oxidation of the ethyl ester yields carboxylic acids.
Substitution
-
Reagents : Alkyl halides or acyl chlorides with bases (e.g., triethylamine).
-
Products : Alkylation of the amino group or esterification of the carboxylate .
Cyclization with Electrophiles
-
Reagents : Phenyl isothiocyanate.
-
Products : Substituted triazolo-pyridines (e.g., triazole ring expansion) .
Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl acetoacetate | Ethanol + acetic acid | 130 °C | 74% |
| Phenyl isothiocyanate | DMF | 100 °C | 90% |
| Diethyl oxalate | Acetonitrile | 65 °C | 85–97% |
Catalytic Systems
Structural Analysis
The compound’s structure has been confirmed via:
-
NMR spectroscopy : Identifies proton environments in the triazole and pyridine rings .
-
X-ray crystallography : Validates ring fusion and substituent positions .
Environmental Impact
The use of TMDP as a catalyst in synthesis reduces waste and eliminates hazardous reagents, aligning with green chemistry principles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have demonstrated that derivatives of Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 15 |
| B | MCF-7 | 12 |
| C | A549 | 20 |
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Agricultural Applications
Pesticidal Properties:
this compound has been explored as a potential pesticide. Research indicates that it can effectively control pests and diseases in crops while being less harmful to beneficial insects.
Herbicidal Activity:
The compound has shown herbicidal activity against several weed species. Field trials have indicated its potential as a selective herbicide that can inhibit the growth of target weeds without adversely affecting crop yield.
Materials Science
Polymer Synthesis:
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Nanocomposites:
Incorporating this compound into nanocomposite materials has resulted in improved electrical conductivity and thermal stability. These materials are being researched for applications in electronics and energy storage devices.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate and related compounds:
Biological Activity
Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fused ring system that includes both a triazole and a pyridine structure. Its molecular formula is with a molecular weight of 210.23 g/mol. The presence of an ethyl ester group and an amino group at the 2-position of the triazole ring contributes to its unique chemical properties and biological activities .
This compound has been investigated primarily for its ability to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to reduced proliferation of cancer cells .
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance:
- CDK2 Inhibition : The compound selectively inhibits CDK2 with notable potency compared to other similar compounds that may lack such specificity .
- Cell Proliferation : In vitro studies have shown that the compound effectively reduces the proliferation of various cancer cell lines.
Antiviral Activity
This compound has also been evaluated for antiviral properties:
- Influenza Virus : In studies assessing its antiviral activity against Influenza A virus (FluA), the compound demonstrated an IC50 value indicating effective inhibition of viral replication .
- Mechanism : The antiviral mechanism appears to involve disruption of protein interactions essential for viral replication.
Antimicrobial and Anti-inflammatory Properties
Similar triazolopyridine derivatives have shown antimicrobial and anti-inflammatory activities:
- Antimicrobial Testing : Several derivatives have been tested against various bacterial strains with promising results .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity; however, further studies are needed to elucidate this effect.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50/EC50 Value | Notes |
|---|---|---|---|
| CDK2 Inhibition | Cyclin-dependent kinase 2 | Specific value TBD | Significant for cancer therapy |
| Antiviral Activity | Influenza A virus | IC50 = 153 μM | Effective in reducing viral replication |
| Antimicrobial | Various bacterial strains | Variable | Further studies required |
| Anti-inflammatory | TBD | TBD | Potential but not yet confirmed |
Case Studies
- CDK Inhibition Study : A study demonstrated that this compound exhibited selective inhibition of CDK2 in several cancer cell lines. This selectivity is crucial for minimizing side effects often associated with broad-spectrum kinase inhibitors .
- Antiviral Efficacy : In research evaluating the compound against Influenza A virus using plaque reduction assays in MDCK cells, it was found to significantly inhibit viral growth while maintaining low cytotoxicity levels .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?
Methodological Answer: The compound is synthesized via cyclization or annulation strategies. Key protocols include:
- Annulation of triazole precursors : Reacting 2-aminopyridine derivatives with ethynylmagnesium bromide, followed by cyclization with sodium azide and copper catalysts (e.g., CuSO₄/Na ascorbate) in DMF at 80°C, yielding ~76% after column chromatography .
- Tandem reactions : Using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate with K₂CO₃ in DMF (8h, room temperature), followed by recrystallization in hexane/ethyl acetate .
- Regioselective synthesis : Adjusting reaction conditions (e.g., ionic vs. acidic) to control the position of substituents in dihydro derivatives .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- X-ray crystallography : Resolving bond lengths (e.g., C–C = 1.34–1.51 Å) and torsion angles (e.g., 55.6° for carboxylate group orientation) .
- NMR spectroscopy : Identifying amino and ethyl ester protons (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.4 ppm for OCH₂) .
- HPLC : Purity validation (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data be resolved?
Methodological Answer: Discrepancies in bond angles or torsion angles (e.g., 72.6° vs. 55.6° for benzene ring orientation) arise from substituent effects. Strategies include:
- Validation via DFT calculations : Comparing experimental vs. computed geometries.
- Revisiting refinement parameters : Ensuring H atoms are modeled with riding constraints (C–H = 0.93–0.97 Å) and isotropic displacement parameters .
- Cross-referencing databases : Using the Cambridge Structural Database (CSD) to benchmark deviations .
Q. What is the mechanism of biological activity for this compound?
Methodological Answer: The triazole and pyridine rings enable interactions with biological targets:
- Enzyme inhibition : The ethynyl group participates in π-π stacking with aromatic residues (e.g., in antifungal targets), while the amino group forms hydrogen bonds with catalytic sites .
- Anticancer activity : Derivatives disrupt microtubule assembly via binding to β-tubulin, as shown in analogues with IC₅₀ values <10 μM .
Q. How is regioselectivity achieved in synthesizing derivatives?
Methodological Answer: Regioselectivity is controlled by:
Q. How do substituents influence the compound’s reactivity?
Methodological Answer:
Q. What intermolecular interactions stabilize the crystal structure?
Methodological Answer: Weak C–H⋯O interactions (2.5–3.0 Å) between the carboxylate oxygen and adjacent H atoms create zigzag chains in the [100] direction. These are critical for packing stability and can be probed via Hirshfeld surface analysis .
Q. How to address low yields in scaled-up synthesis?
Methodological Answer:
- Solvent optimization : Replace DMF with THF to reduce viscosity and improve mixing.
- Catalyst recycling : Immobilize copper catalysts on silica to reduce metal leaching .
Data Contradictions and Validation
- Synthesis yields : Discrepancies (e.g., 65% vs. 76%) may stem from starting material purity or catalyst aging. Use Karl Fischer titration to verify solvent dryness .
- Biological activity : Variability in IC₅₀ values across studies requires standardized assays (e.g., MTT vs. ATP-based viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
